2-Chloro-4-iodo-5-(trifluoromethyl)pyridine CAS number
2-Chloro-4-iodo-5-(trifluoromethyl)pyridine CAS number
An In-depth Technical Guide to 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
CAS Number: 505084-55-9
This technical guide provides a comprehensive overview of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages information on closely related isomers and analogous chemical structures to present a thorough technical profile. The content is intended for researchers, scientists, and professionals involved in drug discovery and development, as well as agrochemical research.
Chemical Properties and Data
2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is a substituted pyridine ring containing chloro, iodo, and trifluoromethyl functional groups. These substituents significantly influence the molecule's reactivity and potential biological activity. The trifluoromethyl group, in particular, is a common feature in many modern agrochemicals and pharmaceuticals.[1]
Table 1: Physicochemical Properties of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
| Property | Value | Source |
| CAS Number | 505084-55-9 | [2][3][4] |
| Molecular Formula | C6H2ClF3IN | [2] |
| Molecular Weight | 307.44 g/mol | [2] |
| Synonyms | 2-Chloro-5-(trifluoromethyl)-4-iodopyridine | [2] |
| Purity (typical) | >98.0% (GC) | |
| Appearance | White to Green to Brown powder to crystal |
Synthesis and Experimental Protocols
Proposed Synthesis of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
The proposed synthesis would start from 2-chloro-5-(trifluoromethyl)pyridine. The pyridine ring is first deprotonated at a specific position using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting lithiated intermediate with an iodine source.
Experimental Protocol (Adapted from the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine[5])
Materials:
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2-Chloro-5-(trifluoromethyl)pyridine
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Tetrahydrofuran (THF), anhydrous
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Lithium diisopropylamide (LDA) solution in THF
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Iodine (I2)
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1M Sodium thiosulfate (Na2S2O3) solution
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Diethyl ether
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
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Ethyl acetate
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Petroleum ether
Procedure:
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In a 3-necked round-bottom flask purged with an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-5-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Add a solution of lithium diisopropylamide (LDA) in THF dropwise to the stirred solution at -78 °C.
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Stir the resulting solution for 30 minutes at -78 °C to ensure complete deprotonation.
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In a separate flask, prepare a solution of iodine (I2) in anhydrous tetrahydrofuran.
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Add the iodine solution dropwise to the reaction mixture at -78 °C.
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Stir the reaction mixture for an additional 2 hours at -78 °C.
-
Quench the reaction by adding 1M sodium thiosulfate solution.
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Dilute the mixture with water and extract the product with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine.
Generalized Synthetic Workflow
Applications in Research and Development
While specific applications for 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine are not extensively documented, its structural motifs are of significant interest in both the agrochemical and pharmaceutical industries.
Agrochemicals
Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of modern herbicides and insecticides.[1][6] For instance, the related compound 2-chloro-5-(trifluoromethyl)pyridine is a key precursor for potent herbicides.[7][8] The presence of both a trifluoromethyl group and halogen atoms in 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine makes it a valuable building block for creating new, potentially bioactive molecules for crop protection.
Drug Discovery
The pyridine scaffold is a common feature in many pharmaceutical agents. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Halogen atoms, such as chlorine and iodine, can serve as handles for further chemical modifications and can also participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding. Given these properties, 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is a promising starting material for the synthesis of novel therapeutic agents.
Potential Biological Activity
The biological activity of 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine has not been specifically reported. However, related trifluoromethylpyridine compounds have been evaluated for a range of biological activities, including as TRPV1 vanilloid receptor antagonists.[9] Furthermore, other iodinated and fluorinated nucleoside analogues have been assessed for their cytostatic and antiviral activities.[10] These studies suggest that the combination of a pyridine core with trifluoromethyl and iodo substituents could lead to compounds with interesting biological profiles worthy of investigation.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine should be consulted before handling. Based on the safety information for the related compound 2-chloro-5-(trifluoromethyl)pyridine, it is likely to be harmful if swallowed or inhaled and may cause skin and eye irritation.[11] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is a chemical intermediate with significant potential for application in the development of new agrochemicals and pharmaceuticals. While detailed experimental data for this specific compound is limited, its synthesis can be reasonably proposed based on established methodologies for similar structures. The combination of its functional groups suggests that it is a valuable building block for the creation of novel, high-value molecules. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine - Synblock [synblock.com]
- 3. 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine | [frontierspecialtychemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. EP0013474A2 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
